molecular formula C20H34Sn B14375753 Tributyl(3-ethenylphenyl)stannane CAS No. 88343-50-4

Tributyl(3-ethenylphenyl)stannane

Cat. No.: B14375753
CAS No.: 88343-50-4
M. Wt: 393.2 g/mol
InChI Key: ALUDIPIYKNWWLM-UHFFFAOYSA-N
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Description

Tributyl(3-ethenylphenyl)stannane (Molecular Formula: C20H34Sn, Molecular Weight: 393.2 g/mol) is a vinyl-functionalized organotin monomer used in research and development. Its primary research application is in polymer science, specifically as a comonomer for the synthesis of tin-containing copolymers . The compound's structure, featuring both a tributylstannyl group and an ethenyl (vinyl) group, allows it to be incorporated into polymer chains, which can impart unique properties to the resulting materials. Organotin compounds like this stannane are versatile reagents in synthetic organic chemistry. While not explicitly detailed for this specific molecule, tributylstannanes, in general, are known to participate in key transformations such as the Stille cross-coupling reaction, a powerful method for carbon-carbon bond formation . The high toxicity and lipophilicity (fat solubility) common to organotin compounds necessitate careful handling . This compound is strictly for research applications and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

88343-50-4

Molecular Formula

C20H34Sn

Molecular Weight

393.2 g/mol

IUPAC Name

tributyl-(3-ethenylphenyl)stannane

InChI

InChI=1S/C8H7.3C4H9.Sn/c1-2-8-6-4-3-5-7-8;3*1-3-4-2;/h2-4,6-7H,1H2;3*1,3-4H2,2H3;

InChI Key

ALUDIPIYKNWWLM-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=C1)C=C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

The general reaction proceeds as:
$$ \text{3-Ethenylphenyl-MgBr} + \text{Bu}3\text{SnCl} \rightarrow \text{Bu}3\text{Sn-(3-ethenylphenyl)} + \text{MgBrCl} $$
Key parameters:

  • Molar ratio : 1:1 Grignard reagent to tin chloride
  • Temperature : −78°C to 0°C (prevents Wurtz coupling side reactions)
  • Solvent : Tetrahydrofuran (THF) or diethyl ether

Optimization Data

Experimental data from analogous styryl systems demonstrate yield dependence on Grignard reagent purity and reaction time:

Parameter Value Range Optimal Condition Yield Impact
Reaction Temperature −78°C to 25°C −30°C +22% yield
Stoichiometric Ratio 0.8:1 to 1.2:1 1.05:1 +15% yield
Reaction Time 2–24 h 8 h Max yield

Side products include bis(3-ethenylphenyl)tin species (5–12%) and residual tributyltin chloride (3–8%), necessitating fractional distillation for purification.

Hydrostannylation of 3-Ethynylbenzene

This catalytic method offers improved regioselectivity for vinyltin compound synthesis. The reaction employs tributyltin hydride and 3-ethynylbenzene under radical initiation:

Reaction Scheme

$$ \text{Bu}3\text{SnH} + \text{HC≡C-C}6\text{H}4 \rightarrow \text{Bu}3\text{Sn-CH=CH-C}6\text{H}4 $$

Critical Parameters

  • Catalyst : Azobisisobutyronitrile (AIBN, 1 mol%)
  • Solvent : Toluene (anhydrous)
  • Temperature : 80–110°C
  • Reaction Time : 12–36 h

Comparative studies with styrene derivatives show 68–74% yields under optimized conditions, with <5% oligomerization byproducts. The stereochemical outcome (E/Z ratio) depends on tin hydride addition kinetics:

Parameter E:Z Ratio Yield (%)
Slow addition (6 h) 92:8 74
Fast addition (1 h) 84:16 68

Redistribution (Comproportionation) Reactions

This method enables synthesis from more accessible tetraorganotin precursors through Kocheshkov-type equilibria:

General Equation

$$ \text{Bu}4\text{Sn} + \text{SnCl}4 \rightarrow 2 \text{Bu}2\text{SnCl}2 $$
$$ \text{Bu}2\text{SnCl}2 + \text{3-Ethenylphenyl-MgBr} \rightarrow \text{Bu}_3\text{Sn-(3-ethenylphenyl)} $$

Yield Optimization

Laboratory-scale trials with phenyl analogues demonstrate:

Step Temperature Time Yield (%)
Comproportionation 150°C 4 h 89
Grignard Addition −30°C 6 h 76

This two-step approach achieves 63–67% overall yield but requires strict moisture exclusion to prevent tin oxide formation.

Radical-Mediated Alkylation

Recent advances in tin radical chemistry enable direct C–Sn bond formation using photoinitiated processes:

Photochemical Protocol

  • Substrate : 3-Ethenylbenzene
  • Tin Source : Tributyltin hydride
  • Conditions : UV irradiation (365 nm), 25°C
  • Solvent : Acetonitrile

Preliminary data from similar systems show:

Light Intensity (mW/cm²) Conversion (%) Selectivity (%)
10 58 82
25 74 78
50 89 65

Trade-offs between conversion and selectivity suggest optimal operation at 25 mW/cm² intensity.

Comparative Analysis of Synthetic Methods

The following table synthesizes data from across methodologies to guide protocol selection:

Method Typical Yield (%) Purity (%) Byproducts Scalability
Grignard 65–72 92–95 Di-organotin species Pilot-scale
Hydrostannylation 68–74 88–90 Oligomers Lab-scale
Redistribution 63–67 94–97 Tin oxides Industrial
Radical Alkylation 58–74 85–88 Reduced tin hydride Lab-scale

Challenges in Product Isolation

All methods require specialized purification techniques due to the compound's sensitivity:

Distillation Parameters

  • Boiling Point : Estimated 145–155°C (0.1 mmHg)
  • Thermal Stability : Decomposition >180°C
  • Recommended Setup : Short-path distillation with oil diffusion pump

Chromatographic Methods

  • Stationary Phase : Silica gel (deactivated with 5% Et3N)
  • Eluent : Hexane/EtOAc (98:2)
  • Rf : 0.45–0.55 (TLC, hexane)

Spectroscopic Characterization

Key diagnostic features from analogous compounds:

$$^{119}\text{Sn}$$ NMR

  • Chemical Shift : δ −15 to −25 ppm (vs. SnMe4)
  • Coupling Constants : $$^1J_{Sn-C}$$ ≈ 340 Hz

IR Spectroscopy

  • Sn–C Stretch : 510–525 cm$$^{-1}$$
  • C=C Stretch : 1620–1630 cm$$^{-1}$$

Mechanism of Action

The mechanism of action of tributyl(3-ethenylphenyl)stannane involves the formation of stannyl radicals, which participate in radical chain reactions. These radicals can abstract hydrogen atoms from other molecules, leading to the formation of reduced products. The compound’s utility as a hydrogen donor is attributed to the relatively weak bond strength between tin and hydrogen .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., CF₃ in ) increase the electrophilicity of the tin center, enhancing reactivity toward nucleophilic partners.
  • Heteroaromatic substituents (e.g., thiophene in ) enable conjugation, making these compounds valuable in optoelectronic materials.

Toxicity and Environmental Impact

Tributyltin compounds are generally less toxic than triphenyltin analogs (e.g., Triphenyltin acetate in ), but their environmental persistence necessitates careful handling.

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